molecular formula C7H11N3O2 B13297690 4-Ethoxy-6-methoxypyrimidin-5-amine

4-Ethoxy-6-methoxypyrimidin-5-amine

Cat. No.: B13297690
M. Wt: 169.18 g/mol
InChI Key: IGFIVOKEHVBRFW-UHFFFAOYSA-N
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Description

4-Ethoxy-6-methoxypyrimidin-5-amine is a chemical compound with the molecular formula C7H11N3O2 and a molecular weight of 169.18 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

The synthesis of 4-Ethoxy-6-methoxypyrimidin-5-amine typically involves several steps. One common method starts with the cyclization of methyl cyanoacetate, urea, and sodium methylate to form 4-amino-2,6-dihydroxypyrimidine sodium salt. This intermediate is then methylated using dimethyl sulfate to produce 4-amino-2,6-dimethoxypyrimidine . The final step involves the ethoxylation of the 4-amino-2,6-dimethoxypyrimidine to yield this compound .

Chemical Reactions Analysis

4-Ethoxy-6-methoxypyrimidin-5-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Ethoxy-6-methoxypyrimidin-5-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-methoxypyrimidin-5-amine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with nucleic acids and proteins, affecting their function and activity .

Comparison with Similar Compounds

4-Ethoxy-6-methoxypyrimidin-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

4-ethoxy-6-methoxypyrimidin-5-amine

InChI

InChI=1S/C7H11N3O2/c1-3-12-7-5(8)6(11-2)9-4-10-7/h4H,3,8H2,1-2H3

InChI Key

IGFIVOKEHVBRFW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=NC(=C1N)OC

Origin of Product

United States

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